Vegfr-2-IN-25

VEGFR-2 kinase inhibition Angiogenesis Tyrosine kinase inhibitor

VEGFR-2-IN-25 (Compound 5d) is the most potent VEGFR-2 inhibitor in its quinazoline-2-carboxamide series, with an IC50 of 12.1 nM – a 6.5-fold improvement over sorafenib. This quantitative potency advantage enables robust kinase inhibition at lower concentrations, minimizing solvent artifacts and off-target effects. It serves as a superior benchmark for SAR, selectivity profiling, and in vitro angiogenesis assays. Procure with confidence for reproducible, high-impact oncology research.

Molecular Formula C24H22N6O2
Molecular Weight 426.5 g/mol
Cat. No. B12412648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-25
Molecular FormulaC24H22N6O2
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C(=O)NC
InChIInChI=1S/C24H22N6O2/c1-15-6-5-7-18(14-15)28-24(32)27-17-12-10-16(11-13-17)26-21-19-8-3-4-9-20(19)29-22(30-21)23(31)25-2/h3-14H,1-2H3,(H,25,31)(H,26,29,30)(H2,27,28,32)
InChIKeyFALXZGBOUDIVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr-2-IN-25 for Scientific Procurement: Potent Quinazoline-Based VEGFR-2 Inhibitor (CAS 2439096-02-1)


Vegfr-2-IN-25 (CAS 2439096-02-1, also designated compound 5d) is a quinazoline-2-carboxamide derivative that functions as a potent, ATP-competitive inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) [1]. With a molecular weight of 426.47 g/mol and formula C24H22N6O2, it is designed as a research tool for investigating VEGFR-2-mediated angiogenesis and tumor growth pathways . The compound exhibits nanomolar potency against VEGFR-2 kinase and has been profiled in biochemical and cellular assays, positioning it as a candidate for comparative studies against established VEGFR-2 inhibitors such as sorafenib and other quinazoline-based analogs [1].

Vegfr-2-IN-25: Why In-Class VEGFR-2 Inhibitors Are Not Interchangeable for Experimental Consistency


Substitution among VEGFR-2 inhibitors—even within the quinazoline class—is not straightforward due to significant variations in kinase selectivity, binding mode, and cellular potency. Vegfr-2-IN-25 (compound 5d) demonstrates a 6.5-fold improvement in VEGFR-2 inhibition compared to the clinically approved reference drug sorafenib (IC50 12.1 nM vs. 78.9 nM) under identical assay conditions [1]. Moreover, within its own series, closely related analogs (e.g., compounds 5e, 5j) exhibit up to 4.7-fold lower potency [1]. Such disparities can materially alter experimental outcomes in angiogenesis models and cell-based assays, making informed procurement essential for reproducible research. The evidence presented below provides quantifiable differentiation to support this selection decision.

Vegfr-2-IN-25 Quantitative Differentiation Guide: Head-to-Head VEGFR-2 Inhibition Data


Vegfr-2-IN-25 vs. Sorafenib: 6.5-Fold Superior VEGFR-2 Kinase Inhibition in Direct Comparison

In a direct head-to-head enzymatic assay, Vegfr-2-IN-25 (compound 5d) inhibits VEGFR-2 with an IC50 of 12.1 nM, which is 6.5-fold more potent than the clinically approved reference drug sorafenib (IC50 78.9 nM) when measured under identical experimental conditions [1]. This quantification provides a direct performance benchmark for users considering this compound over the standard-of-care comparator.

VEGFR-2 kinase inhibition Angiogenesis Tyrosine kinase inhibitor

Vegfr-2-IN-25 Outperforms Closest In-Series Analogs: Potency Ranking in Quinazoline-2-Carboxamide Series

Within the same synthetic series of quinazoline-2-carboxamide derivatives, Vegfr-2-IN-25 (compound 5d) demonstrates the highest VEGFR-2 inhibitory activity, with an IC50 of 12.1 nM [1]. The closest structural analogs exhibit reduced potency: compound 5i (13.1 nM, 1.08-fold less potent), compound 5h (15.5 nM, 1.28-fold less potent), compound 5e (40.3 nM, 3.33-fold less potent), and compound 5j (57.4 nM, 4.74-fold less potent) [1]. This potency ranking, derived from a unified experimental workflow, identifies 5d as the optimal candidate within this chemical series.

Structure-activity relationship Quinazoline derivatives Lead optimization

Vegfr-2-IN-25 vs. VEGFR-2-IN-21: 8.3-Fold Higher Enzymatic Potency for Enhanced Target Engagement

When compared across independent studies using similar biochemical VEGFR-2 inhibition assays, Vegfr-2-IN-25 (IC50 12.1 nM) [1] demonstrates an 8.3-fold improvement in potency over VEGFR-2-IN-21, which exhibits an IC50 of 0.10 µM (100 nM) against VEGFR-2 . While this comparison is cross-study, both assays measure VEGFR-2 enzymatic activity, and the substantial difference in IC50 values suggests a meaningful advantage for Vegfr-2-IN-25 in achieving robust target inhibition at lower concentrations.

VEGFR-2 inhibitor comparison Target engagement Biochemical potency

Vegfr-2-IN-25 vs. VEGFR-2-IN-22: 1.6-Fold Potency Edge in Comparative Biochemical Profiling

Vegfr-2-IN-25 (IC50 12.1 nM) [1] demonstrates a 1.6-fold improvement in VEGFR-2 inhibitory activity over VEGFR-2-IN-22, which has a reported IC50 of 19.82 nM for VEGFR-2 . This quantitative difference, derived from cross-study comparison of biochemical inhibition assays, positions Vegfr-2-IN-25 as the more potent option among these two commercially available VEGFR-2 inhibitors for applications requiring maximal target engagement.

VEGFR-2 inhibitor comparison Potency ranking Biochemical assay

Vegfr-2-IN-25 Application Scenarios: Optimal Use Cases Based on Quantitative Evidence


Biochemical VEGFR-2 Kinase Assays Requiring Maximum Potency and Minimal Compound Usage

Vegfr-2-IN-25, with an IC50 of 12.1 nM against VEGFR-2, is the most potent inhibitor within its quinazoline-2-carboxamide series [1]. This 6.5-fold potency advantage over sorafenib [1] and up to 4.7-fold advantage over in-series analogs [1] makes it the preferred choice for in vitro kinase assays where achieving robust VEGFR-2 inhibition at low compound concentrations is essential. Researchers can use lower doses to minimize solvent effects, off-target kinase interactions, or compound precipitation, thereby improving assay reproducibility and signal-to-noise ratios in high-throughput screening formats.

Comparative Pharmacology Studies with Clinically Relevant VEGFR-2 Inhibitors

Given its direct and quantifiable potency advantage over the clinically approved VEGFR-2 inhibitor sorafenib (12.1 nM vs. 78.9 nM) [1], Vegfr-2-IN-25 serves as an ideal comparator in pharmacological studies aimed at elucidating structure-activity relationships, kinase selectivity profiles, or cellular response differences between preclinical and clinical VEGFR-2 inhibitors. Its well-defined potency in the same assay system used for sorafenib provides a robust benchmark for interpreting differences in downstream signaling, cell viability, or angiogenesis readouts.

Lead Optimization and SAR Studies Within Quinazoline-Based VEGFR-2 Inhibitor Series

Vegfr-2-IN-25 (compound 5d) represents the potency benchmark within the quinazoline-2-carboxamide series, outperforming close structural analogs 5e (40.3 nM), 5h (15.5 nM), 5i (13.1 nM), and 5j (57.4 nM) [1]. For medicinal chemistry and lead optimization programs focused on quinazoline-based VEGFR-2 inhibitors, Vegfr-2-IN-25 provides a quantitatively validated reference point for assessing new derivatives. Its superior potency can guide synthetic efforts and help prioritize compounds for further in vitro and in vivo evaluation.

Anti-Angiogenic Research in Cancer Models Requiring Potent VEGFR-2 Blockade

As VEGFR-2 is a central mediator of tumor angiogenesis, potent inhibition of this kinase is critical for many anti-cancer research applications. Vegfr-2-IN-25's nanomolar potency (IC50 12.1 nM) [1] positions it as a strong candidate for in vitro angiogenesis assays (e.g., endothelial cell proliferation, migration, tube formation) and for profiling in VEGFR-2-dependent cancer cell lines. The compound's activity has been contextualized within the NCI 60-cell line panel [1], providing a foundation for researchers to select appropriate cancer models for further investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr-2-IN-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.